1-(4-Bromo-3-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine

PROTAC linker synthesis silyl protecting group orthogonality multi-step organic synthesis

1-(4-Bromo-3-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine (CAS 1704096-77-4) is a bifunctional piperazine derivative featuring a 4-bromo-3-fluorobenzyl group on one nitrogen and a tert-butyldiphenylsilyl (TBDPS)-protected hydroxyethyl chain on the other. The compound belongs to a class of piperazine-based chemical building blocks increasingly employed as rigid, protonatable linkers in proteolysis-targeting chimera (PROTAC) development, where linker composition critically influences ternary complex formation, solubility, and metabolic stability.

Molecular Formula C29H36BrFN2OSi
Molecular Weight 555.6 g/mol
CAS No. 1704096-77-4
Cat. No. B1408146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-3-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine
CAS1704096-77-4
Molecular FormulaC29H36BrFN2OSi
Molecular Weight555.6 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCN3CCN(CC3)CC4=CC(=C(C=C4)Br)F
InChIInChI=1S/C29H36BrFN2OSi/c1-29(2,3)35(25-10-6-4-7-11-25,26-12-8-5-9-13-26)34-21-20-32-16-18-33(19-17-32)23-24-14-15-27(30)28(31)22-24/h4-15,22H,16-21,23H2,1-3H3
InChIKeyADMKJIGVVGDMFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromo-3-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine (CAS 1704096-77-4): A Halogenated Piperazine-TBDPS Intermediate for PROTAC Linker Design and Multi-Step Synthesis


1-(4-Bromo-3-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine (CAS 1704096-77-4) is a bifunctional piperazine derivative featuring a 4-bromo-3-fluorobenzyl group on one nitrogen and a tert-butyldiphenylsilyl (TBDPS)-protected hydroxyethyl chain on the other [1]. The compound belongs to a class of piperazine-based chemical building blocks increasingly employed as rigid, protonatable linkers in proteolysis-targeting chimera (PROTAC) development, where linker composition critically influences ternary complex formation, solubility, and metabolic stability [2]. The TBDPS group provides orthogonal protection for the pendant alcohol, enabling sequential functionalization strategies in multi-step synthetic routes [3].

Synthesis PROTAC linker construction with orthogonal deprotection
Handle TBDPS-protected hydroxyethyl for E3 ligase conjugation
Regioisomer 4-bromo-3-fluorobenzyl for para-directed cross-coupling
Workflow Pre-formed single-regioisomer reduces synthetic steps

Why Generic Piperazine Linkers Cannot Replace CAS 1704096-77-4 in PROTAC and Chemical Biology Workflows


Piperazine-based PROTAC linker intermediates are not interchangeable commodities. The precise regiochemistry of aryl halogen substitution (4-bromo-3-fluoro vs. 3-bromo-5-fluoro vs. 4-bromo-2-fluoro) dictates both the electronic environment for palladium-catalyzed cross-coupling reactions and the three-dimensional vector of subsequent ligation steps, directly impacting synthetic yield and final degrader geometry [1]. Furthermore, the choice of silyl protecting group—TBDPS versus the more labile TBS (tert-butyldimethylsilyl)—determines the orthogonality and survival of the protected alcohol through acidic, nucleophilic, or hydrogenolytic conditions encountered during linker elaboration and warhead conjugation [2]. Even the piperazine ring's protonation state, which affects both solubility and membrane permeability of the final PROTAC, is modulated by the electronic character of the N-substituents [3].

Regioisomer mismatch
3-bromo-5-fluoro or 4-bromo-2-fluoro isomers may alter cross-coupling reactivity and linker trajectory, requiring separate SAR validation.
Protecting group lability
TBS-protected analogs offer 250-fold lower acid stability and may not survive acidic workup during multi-step PROTAC synthesis.
Protonation state divergence
Alkyl-substituted piperazine linkers cannot replicate the pKa modulation provided by the halogenated benzyl group, affecting solubility and permeability balance.

Quantitative Differentiation Evidence for 1-(4-Bromo-3-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine


TBDPS Protecting Group Confers 250-Fold Greater Acid Stability Compared to TBS, Enabling Tolerant Multi-Step Linker Synthesis

The tert-butyldiphenylsilyl (TBDPS) ether in CAS 1704096-77-4 is quantitatively differentiated from the commonly used tert-butyldimethylsilyl (TBS) ether analog by its relative resistance to acidic hydrolysis. Under acidic conditions, the TBDPS group exhibits a relative stability of 5,000,000 (normalized to TMS = 1), compared to 20,000 for the TBS group—a 250-fold enhancement [1]. This differential stability is critical in PROTAC linker construction, where deprotection of other acid-labile groups or acidic workup steps can prematurely cleave less robust silyl ethers, leading to cyclized byproducts or loss of the hydroxyethyl handle required for subsequent E3 ligase ligand conjugation [2]. The TBDPS group also demonstrates superior resistance to nucleophilic attack compared to TBS, maintaining integrity under Grignard or organolithium conditions that are incompatible with TBS-protected alcohols [1].

TBDPS Acid Stability
Reported
5,000,000 vs 20,000 (250-fold)
Supports TBDPS selection for multi-step synthesis requiring acid-stable silyl ether.
Class-level: relative stability from solvolysis studies.
PROTAC linker synthesis silyl protecting group orthogonality multi-step organic synthesis

Piperazine Ring Protonation State Modulation by N-Substituents Affects PROTAC Solubility and Cellular Permeability

The piperazine ring in CAS 1704096-77-4 contributes a titratable amine with pKa values that are exquisitely sensitive to the electronic nature of its N-substituents. A systematic pKa analysis of PROTAC precursors bearing piperazine-containing linkers demonstrated that pKa values of the piperazine nitrogen atoms can be modulated over a range of approximately 3 to 9 depending on the attached functional groups, directly influencing the protonation state at physiological pH (7.4) [1]. Compounds with electron-withdrawing substituents (such as the 4-bromo-3-fluorobenzyl group in CAS 1704096-77-4) lower the piperazine pKa, reducing the fraction of protonated species at pH 7.4 compared to alkyl-substituted piperazine linkers, which remain largely protonated. This modulation impacts both aqueous solubility (enhanced by protonation) and passive membrane permeability (enhanced by the neutral species), making the precise substitution pattern a critical determinant of PROTAC cellular activity [1].

Piperazine pKa Modulation
Class-level
pKa range ~3 to 9; 4-bromo-3-fluorobenzyl shifts pKa to ~6–7
Balanced protonation supports solubility and permeability optimization in PROTAC design.
Based on systematic pKa analysis of piperazine-containing PROTACs.
PROTAC linker design piperazine protonation physicochemical properties

Regioisomeric 4-Bromo-3-Fluorobenzyl Substitution Provides Distinct Electronic and Steric Environment Relative to 3-Bromo-5-Fluoro and 4-Bromo-2-Fluoro Isomers

CAS 1704096-77-4 differs from its closest commercially available regioisomer, 1-(3-bromo-5-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine (CAS 1704073-65-3), solely in the substitution pattern of the halogenated benzyl group: 4-bromo-3-fluoro (para-bromo, meta-fluoro) versus 3-bromo-5-fluoro (meta-bromo, meta-fluoro). This positional difference alters the electron density at the bromine atom, with the para-bromo isomer (CAS 1704096-77-4) experiencing distinct resonance and inductive effects from the fluorine substituent compared to both the 3-bromo-5-fluoro and the 4-bromo-2-fluoro (ortho-fluoro) isomers [1]. In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, the oxidative addition step is rate-determining and highly sensitive to aryl halide electron density; para-substituted aryl bromides with electron-withdrawing meta-substituents (as in the target compound) typically react faster than their meta-substituted counterparts due to more favorable LUMO energies, leading to higher coupling yields under identical conditions [2]. The para-bromo orientation also places the reactive handle farther from the piperazine ring, potentially reducing steric interference during catalysis.

Regioisomer Reactivity
Class-level
Para-bromo may increase Suzuki yield by 10–30% vs ortho-substituted analogs
4-Bromo-3-fluoro pattern offers distinct electronic and steric environment for cross-coupling.
Inferred from aryl halide reactivity literature; direct head-to-head data not reported.
regioisomer differentiation Suzuki-Miyaura coupling structure-activity relationship

Commercial Availability as a Pre-Formed, Single-Regioisomer Intermediate Shortens PROTAC Synthesis by 2–3 Synthetic Steps

CAS 1704096-77-4 is supplied as a pre-assembled, single-regioisomer intermediate that incorporates both the halogenated benzyl group (for target protein ligand attachment) and the TBDPS-protected hydroxyethyl chain (for E3 ligase ligand conjugation) on a piperazine core . Synthesizing this intermediate from 1-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine (CAS 887583-71-3) and 4-bromo-3-fluorobenzyl chloride requires N-alkylation, purification, and regioisomer verification—typically 2–3 synthetic steps with an estimated combined yield of 60-80% based on analogous piperazine alkylation protocols . Procuring the pre-formed compound eliminates these steps, reducing the overall PROTAC synthesis timeline, minimizing exposure to alkylating agents, and ensuring regioisomeric purity verified by the vendor . In contrast, attempting to substitute the unprotected 1-(4-bromo-3-fluorobenzyl)-4-(2-hydroxyethyl)piperazine would require a separate silylation step with TBDPS-Cl, adding an additional synthetic operation and the associated yield loss.

Synthetic Steps Saved
Data to verify
2–3 steps eliminated
Pre-formed intermediate reduces synthesis time and resource expenditure for PROTAC libraries.
Estimated from analogous piperazine alkylation protocols; supplier data.
synthetic efficiency building block procurement PROTAC workflow optimization

High-Value Application Scenarios for 1-(4-Bromo-3-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine (CAS 1704096-77-4)


PROTAC Linker Diversification: Sequential Functionalization via Orthogonal TBDPS Deprotection and Suzuki Coupling

CAS 1704096-77-4 serves as an advanced intermediate for constructing heterobifunctional PROTACs with a piperazine-containing linker. The TBDPS-protected hydroxyethyl chain can be revealed under fluoride conditions (TBAF or HF·pyridine) to unmask the alcohol for E3 ligase ligand conjugation (e.g., thalidomide or VHL ligand attachment via ester, carbamate, or ether linkages) [1]; independently, the 4-bromo substituent on the benzyl group can undergo Suzuki-Miyaura cross-coupling to introduce the target protein ligand [2]. This orthogonal functionalization sequence—enabled by the 250-fold greater acid stability of TBDPS over TBS—allows chemists to perform acidic workups or deprotections during the Suzuki coupling step without compromising the silyl ether handle [1].

Piperazine pKa-Modulated PROTAC Solubility Optimization for Difficult-to-Degrade Targets

The 4-bromo-3-fluorobenzyl substitution on the piperazine ring places the piperazine pKa in an intermediate range (~6-7) that partially protonates the linker at endosomal pH (5.5-6.5) while remaining largely neutral at cytosolic pH (7.2-7.4) [1]. This protonation profile enhances endosomal escape of the PROTAC following cellular uptake while maintaining adequate passive permeability across cell membranes—a balance that is experimentally tunable and has been shown in systematic studies of piperazine-containing PROTACs to significantly impact target degradation efficiency [2].

Regioisomeric SAR Studies: Mapping the Effect of Halogen Position on PROTAC Ternary Complex Geometry

For PROTAC programs where the linker geometry dictates productive ternary complex formation, CAS 1704096-77-4 provides the specific 4-bromo-3-fluoro substitution pattern that orients the aryl group in a distinct trajectory compared to the 3-bromo-5-fluoro isomer (CAS 1704073-65-3) [1]. Systematic screening of these regioisomeric intermediates allows medicinal chemists to identify the optimal linker geometry for inducing ubiquitination-competent ternary complexes, as the piperazine ring conformation and the benzyl group exit vector differ subtly between regioisomers, potentially affecting the distance and angle between the E3 ligase and target protein binding moieties [2].

Accelerated Medicinal Chemistry Campaigns via Pre-Formed Building Block Procurement

Research organizations pursuing parallel PROTAC synthesis for multiple targets can procure CAS 1704096-77-4 as a validated, single-regioisomer building block from commercial suppliers (e.g., Matrix Scientific), bypassing in-house synthesis and characterization of the halogenated piperazine-TBDPS intermediate [1]. This procurement strategy is estimated to save 2-3 synthetic steps and 1-2 weeks of FTE time per PROTAC analog, enabling faster SAR iteration and reducing exposure to hazardous alkylating reagents [2].

Application
Selection Property
Validation Focus
PROTAC Linker Diversification via Sequential Functionalization
Orthogonal TBDPS protection and para-bromo handle
Compatibility of fluoride deprotection and Suzuki coupling sequences
Piperazine pKa-Modulated Solubility / Permeability Optimization
Protonation-state modulation by electron-withdrawing substituent
Endosomal escape and passive permeability context
Regioisomeric SAR for Ternary Complex Geometry
Regioisomer-specific linker trajectory
Impact of halogen position on ternary complex formation
Accelerated Library Synthesis via Pre-Formed Building Block
Single-regioisomer intermediate ready for conjugation
Step economy and synthetic efficiency
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